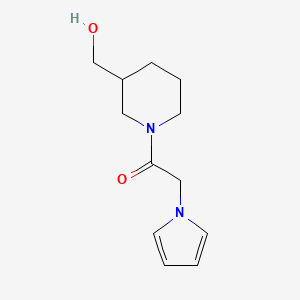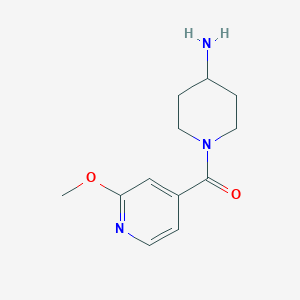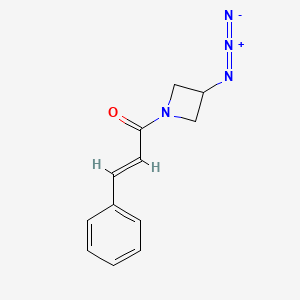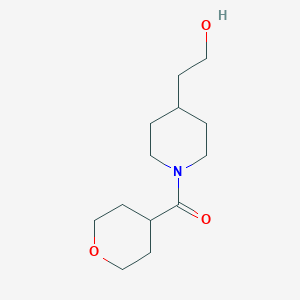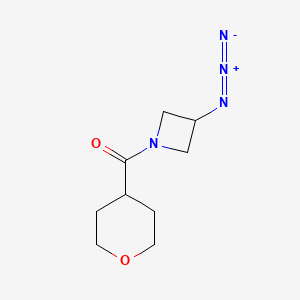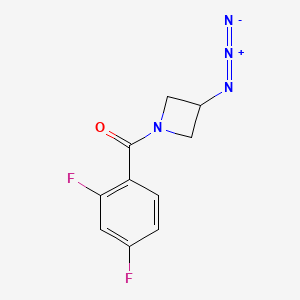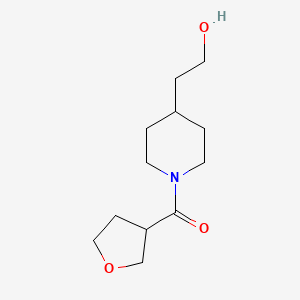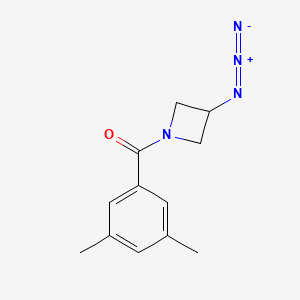![molecular formula C6H12N2O B1476257 tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine CAS No. 2098066-58-9](/img/structure/B1476257.png)
tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. The InChI code for a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and uses. For a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, the molecular weight is 213.28 . For another similar compound, 1H-Furo[3,4-c]pyrrole-5(3H)-propanamine, tetrahydro-, the molecular weight is 170.25 .Applications De Recherche Scientifique
Synthesis of Functionalized Tricyclic Frameworks
Research by Yavari and Seyfi (2012) highlights the synthesis of functionalized tricyclic frameworks containing an azocine moiety from tetrahydro-3a,8b-dihydroxy-oxoindeno[1,2-b]pyrroles, which are prepared from ninhydrin and enamines. These compounds undergo intramolecular Wittig reactions to afford dihydro-1H-furo[2′,3′:2,3]cyclopenta[1,2-b]pyrroles, which then fragment to yield tetrahydrobenzo[c]furo[3,2-e]-azocines in good yields, showcasing a pathway to complex heterocyclic structures Yavari & Seyfi, 2012.
Convergent Synthesis of Furans and Pyrroles
Lian et al. (2013) report a Rh(III)-catalyzed annulation for the synthesis of substituted furans and pyrroles, providing a new method for creating biologically relevant heterocycles. This process uses O-methyl α,β-unsaturated oximes with aldehydes and N-tosyl imines, leading to secondary alcohol and amine intermediates that cyclize and aromatize to yield furans and pyrroles Lian et al., 2013.
Synthesis of Diversely Substituted Quinolin-4-amine Derivatives
Martins et al. (2011) synthesized diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives as novel tacrine analogues. These compounds were evaluated for their potential in treating Alzheimer's disease, showing that certain derivatives are highly selective inhibitors of BuChE. This work illustrates the potential of these compounds in medicinal chemistry Martins et al., 2011.
Development of Multifunctional Heterocycles
Tasior et al. (2020) optimized the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles, using metal salts as catalysts to facilitate the formation from amines, aldehydes, and diacetyl. Iron salts were identified as the most efficient catalysts, enabling the formation of tetraarylpyrrolo[3,2-b]pyrroles. This research demonstrates the versatility of these compounds in the synthesis of heterocycles with potential applications in various fields Tasior et al., 2020.
Safety and Hazards
Propriétés
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRTYRZZGZYFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




